molecular formula C19H19Cl2N3 B2617350 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 887217-29-0

2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole

Cat. No.: B2617350
CAS No.: 887217-29-0
M. Wt: 360.28
InChI Key: GJZRDCCWSAGXRG-UHFFFAOYSA-N
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Description

2-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole is a high-purity chemical compound supplied for research purposes. This benzimidazole-piperidine derivative is part of a class of nitrogenous heterocyclic compounds that are recognized as privileged structures in medicinal chemistry due to their diverse biological activities and their isostructural resemblance to naturally occurring biomolecules . Benzimidazole derivatives, in particular, have demonstrated significant potential in pharmaceutical research as anti-inflammatory agents . Related compounds within this structural family have been shown to exhibit potent inhibitory activity on the production of inflammatory mediators like NO and TNF-α in LPS-stimulated macrophages, and have demonstrated in vivo anti-inflammatory efficacy in model systems . The mechanism of action for this class of compounds is associated with the modulation of the NF-κB signaling pathway, specifically by restoring the phosphorylation level of IκBα and regulating the protein expression of p65 NF-κB . The broad spectrum of bioactivity associated with the benzimidazole core, which includes anti-inflammatory, anticancer, and antimicrobial properties, makes this compound a valuable scaffold for the synthesis of novel derivatives and for further investigation in hit-to-lead optimization campaigns . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and handle the material with appropriate precautions.

Properties

IUPAC Name

2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3/c20-15-6-5-14(16(21)11-15)12-24-9-7-13(8-10-24)19-22-17-3-1-2-4-18(17)23-19/h1-6,11,13H,7-10,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZRDCCWSAGXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 2,4-dichlorobenzyl chloride with piperidine under basic conditions, often using a base like sodium hydroxide or potassium carbonate.

    Coupling with Benzimidazole: The piperidine intermediate is then coupled with benzimidazole. This step usually involves a condensation reaction facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃) or a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the piperidine ring, potentially converting it to a more saturated form.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution could produce a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.

    Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, or anticancer agent.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and benzimidazole moiety allow it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs with Halogenated Benzyl Groups

  • N-(1-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)acetamide (23) : This analog features a 3,4-dichlorobenzyl group and an acetamide substituent on the benzimidazole. The acetamide group may improve solubility but could reduce membrane permeability.
  • 4-Chloro-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (24) :
    The additional 4-chloro substituent on the benzimidazole core increases electron-withdrawing effects, which may enhance stability but reduce nucleophilic reactivity. Compared to the target compound, this structure lacks the piperidine moiety, limiting its ability to engage in hydrogen bonding or charge interactions.

  • Miconazole :
    A clinically used antifungal agent with a dichlorobenzyl-imidazole structure. While distinct from benzimidazoles, its 2,4-dichlorobenzyl group highlights the importance of halogenated aromatic systems in hydrophobic binding. The target compound’s benzimidazole core may offer improved metabolic stability over miconazole’s imidazole ring.

Piperidine-Modified Derivatives

  • 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride :
    The ethoxyethyl group on the piperidine nitrogen enhances solubility but may reduce blood-brain barrier penetration compared to the target compound’s dichlorobenzyl group. This modification demonstrates how alkyl ether chains can balance hydrophilicity and activity.

  • Anti-inflammatory 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives (e.g., compound 5) : These derivatives lack the dichlorobenzyl group but retain the piperidine-benzimidazole backbone.

Heterocyclic Hybrids

  • Five-membered heterocycle-substituted benzimidazoles (L1–L3) :
    Substitutions with pyrrole, furan, or thiophene rings introduce π-π stacking capabilities but reduce electron-withdrawing effects compared to halogenated analogs. The target compound’s dichlorobenzyl group likely offers stronger van der Waals interactions in hydrophobic enzyme pockets.

  • Benzimidazole-4,7-dione derivatives (e.g., 14g) : These compounds feature a quinone-like structure with piperidinylamino substituents. The dichlorobenzoyl group in 14g enhances binding through halogen bonds, a property shared with the target compound’s dichlorobenzyl moiety. However, the dione structure may confer redox activity absent in the target molecule.

Critical Analysis of Substituent Effects

  • Halogen Position : The 2,4-dichloro configuration in the target compound may optimize steric and electronic effects compared to 3,4-dichloro analogs, favoring interactions with aromatic residues in enzyme active sites.
  • Piperidine Modifications : Alkyl or aryl substitutions on the piperidine nitrogen (e.g., ethoxyethyl vs. dichlorobenzyl) significantly alter solubility and bioavailability. The dichlorobenzyl group likely enhances target affinity but may increase metabolic stability risks.
  • Core Heterocycle : Benzimidazoles generally exhibit greater metabolic stability than imidazoles (e.g., miconazole), making them preferable for prolonged therapeutic effects.

Biological Activity

2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole is a compound that has garnered attention due to its significant biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including its biochemical properties, molecular mechanisms, and research findings.

  • Molecular Formula : C20_{20}H21_{21}Cl2_{2}N3_{3}O
  • Molecular Weight : 390.3 g/mol
  • CAS Number : 1421000-46-5

This compound exhibits various biochemical properties that contribute to its biological activity:

  • Enzyme Inhibition : It has been shown to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This inhibition leads to a decrease in the release of pro-inflammatory cytokines such as interleukin-1β in THP-1 cells (human macrophage cell line) .
  • Antibacterial Activity : Research indicates that benzimidazole derivatives, including this compound, possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Specific studies have reported low micromolar minimal inhibitory concentrations (MICs) against clinically relevant strains .

The mechanism of action for 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole involves:

  • Binding to NLRP3 : The compound binds to the NLRP3 protein, inhibiting its ATPase activity and preventing the assembly of the inflammasome complex .
  • Modulation of Cellular Signaling : It influences various signaling pathways that are essential for cell function and immune response, thereby reducing inflammation and bacterial growth.

Case Studies and Experimental Data

  • Antibacterial Efficacy :
    • A study evaluated a series of 2-piperidin-4-yl-benzimidazoles for their antibacterial properties. The results demonstrated that certain compounds showed significant activity against enterococci with MIC values as low as 0.5 µg/mL .
  • Anti-inflammatory Effects :
    • In vitro studies using THP-1 cells revealed that treatment with this compound resulted in a marked reduction in interleukin-1β secretion, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar benzimidazole derivatives:

Compound NameStructureAntibacterial Activity (MIC)
2-(1-(3,4-Dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazoleSimilar structure with different substitution0.25 µg/mL against S. aureus
1-(2,4-dichlorobenzyl)-4-(1H-benzo[d]imidazol-2-yl)piperidineDifferent positioning of benzimidazole moietyModerate activity reported

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